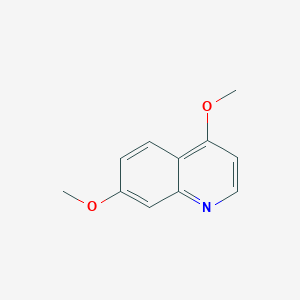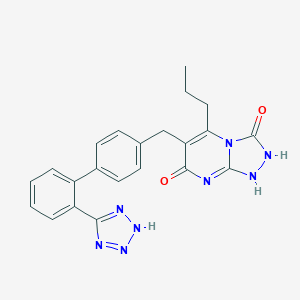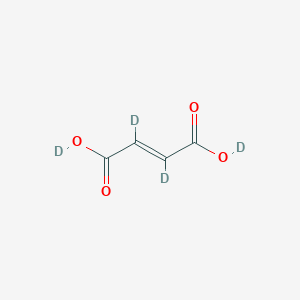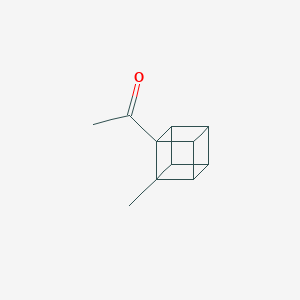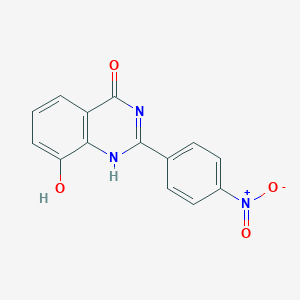
8-Hydroxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one, also known as GW 806742X, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the quinazoline family and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of 8-Hydroxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one involves its interaction with specific enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This compound also targets the activity of certain proteins involved in cancer cell proliferation and survival.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 8-Hydroxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one have been investigated in various studies. This compound has been found to reduce the levels of pro-inflammatory cytokines and chemokines, which contribute to the development of inflammatory diseases. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 8-Hydroxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one in lab experiments include its ability to selectively target certain enzymes and proteins, making it a valuable tool for studying their functions. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for the research on 8-Hydroxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one. These include investigating its potential therapeutic applications in the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. Further studies are also needed to determine its optimal dosage, administration, and potential side effects. Additionally, the development of novel synthetic methods for this compound may lead to the discovery of new analogs with improved properties.
Synthesemethoden
The synthesis of 8-Hydroxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one involves the condensation of 4-nitroaniline with 2-cyanophenol in the presence of a base catalyst. The resulting product is then subjected to a series of chemical reactions, including reduction, cyclization, and oxidation, to obtain the final product.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 8-Hydroxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one have been studied extensively. This compound has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. Its ability to inhibit the activity of certain enzymes and proteins has also been investigated for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
172462-88-3 |
|---|---|
Produktname |
8-Hydroxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one |
Molekularformel |
C14H9N3O4 |
Molekulargewicht |
283.24 g/mol |
IUPAC-Name |
8-hydroxy-2-(4-nitrophenyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H9N3O4/c18-11-3-1-2-10-12(11)15-13(16-14(10)19)8-4-6-9(7-5-8)17(20)21/h1-7,18H,(H,15,16,19) |
InChI-Schlüssel |
FKPMZNSEGYFIDN-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC2=C(C(=C1)O)NC(=NC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
C1=CC2=C(C(=C1)O)N=C(NC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)NC(=NC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Synonyme |
4(1H)-Quinazolinone, 8-hydroxy-2-(4-nitrophenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



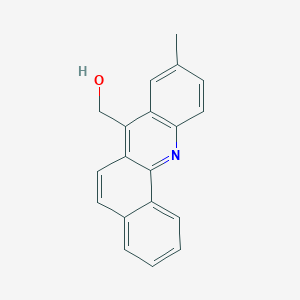
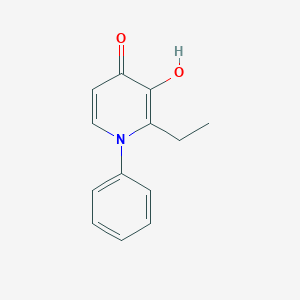
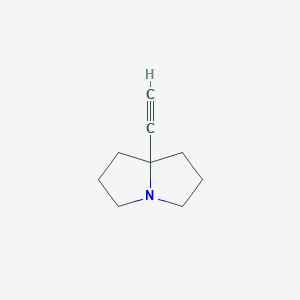
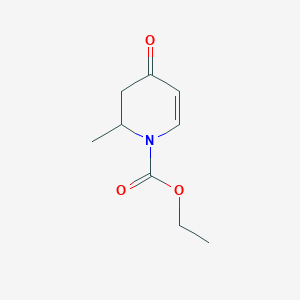
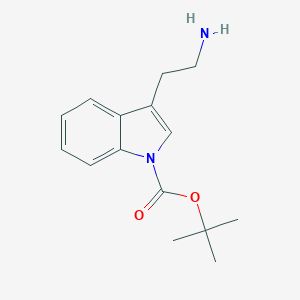
![1-[2-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B69654.png)
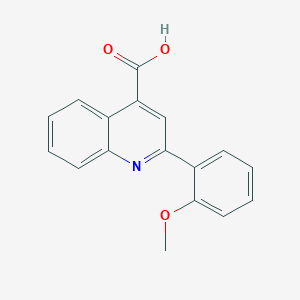
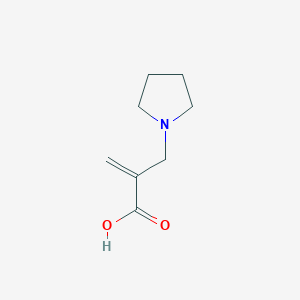
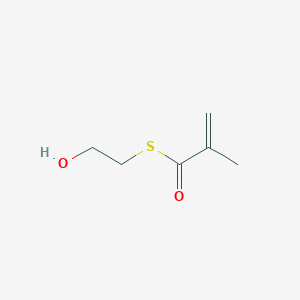
![Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B69659.png)
